[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate
Overview
Description
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexa-2,5-dien-1-ylidene group, which is substituted with dimethyl and oxo groups, and an amino group linked to a 4-methylbenzenesulfonate moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate typically involves the condensation of 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-one with an appropriate amine, followed by sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which [(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
(E)-4-((2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound shares a similar cyclohexa-2,5-dien-1-ylidene core but differs in its substituents and overall structure.
Dialkyl (3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methylphosphonates: These compounds have a similar cyclohexa-2,5-dien-1-ylidene group but are substituted with phosphonate groups.
Uniqueness
[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-4-6-14(7-5-10)21(18,19)20-16-13-8-11(2)15(17)12(3)9-13/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZTCSRDOTDOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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